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Compound of Interest

Compound Name:

4-amino-N-[(2S)-1-[[(2S)-3-(4-

chlorophenyl)-1-[[(2S)-1-[2-(5-

methoxy-1H-indol-3-

yl)ethylamino]-1-oxo-3-pyridin-4-

ylpropan-2-yl]amino]-1-oxopropan-

2-yl]amino]-3-(5-hydroxy-1H-indol-

3-yl)-1-oxopropan-2-yl]butanamide

Cat. No.: B604928 Get Quote

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data for a series of 4-amino-N-substituted-butanamides. It is intended for

researchers, scientists, and professionals in the field of drug development who are working with

this class of compounds. The guide includes detailed experimental protocols and illustrative

spectroscopic data for representative molecules with N-phenyl, N-benzyl, and N-tert-butyl

substituents.

Introduction
4-amino-N-substituted-butanamides are a class of organic compounds that feature a

butanamide backbone with an amino group at the 4-position and a variable substituent on the

amide nitrogen. This structural motif is of interest in medicinal chemistry due to its potential for

diverse biological activities. Accurate spectroscopic characterization is crucial for the

confirmation of structure and purity of these compounds. This guide focuses on the key

techniques of NMR and MS for the structural elucidation of these molecules.
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A general synthetic route for the preparation of 4-amino-N-substituted-butanamides involves

the coupling of a protected 4-aminobutanoic acid with a primary or secondary amine. A

common protecting group for the amino functionality is the tert-butoxycarbonyl (Boc) group.

The amide bond formation can be achieved using standard peptide coupling reagents, followed

by deprotection of the amino group under acidic conditions.

4-(Boc-amino)butanoic
Acid + Amine (R-NH2)

Amide Coupling
(e.g., HATU, DIPEA)

Protected Product:
4-(Boc-amino)-N-R-butanamide

Deprotection
(e.g., TFA in DCM)

Final Product:
4-amino-N-R-butanamide

Spectroscopic
Characterization (NMR, MS)

Click to download full resolution via product page

Figure 1: General workflow for the synthesis and characterization of 4-amino-N-substituted-

butanamides.

Spectroscopic Data
The following sections present the expected ¹H NMR, ¹³C NMR, and mass spectrometry data

for three representative 4-amino-N-substituted-butanamides. The data are compiled into tables

for easy comparison.

4-amino-N-phenyl-butanamide
Table 1: Spectroscopic Data for 4-amino-N-phenyl-butanamide
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Parameter ¹H NMR (ppm) ¹³C NMR (ppm) MS (m/z)

Molecular Formula C₁₀H₁₄N₂O C₁₀H₁₄N₂O C₁₀H₁₄N₂O

Molecular Weight 178.23 g/mol [1] 178.23 g/mol [1] 178.23 g/mol [1]

Protons/Carbons

C1 (C=O) - ~172 -

C2 (-CH₂-C=O) ~2.4 (t) ~35 -

C3 (-CH₂-CH₂-C=O) ~1.9 (p) ~28 -

C4 (-CH₂-NH₂) ~2.8 (t) ~40 -

NH₂ ~1.5 (br s) - -

NH (amide) ~9.5 (s) - -

C1' (Ar-C) - ~138 -

C2', C6' (Ar-CH) ~7.5 (d) ~120 -

C3', C5' (Ar-CH) ~7.3 (t) ~129 -

C4' (Ar-CH) ~7.1 (t) ~124 -

[M+H]⁺ - - 179.1

4-amino-N-benzyl-butanamide
Table 2: Spectroscopic Data for 4-amino-N-benzyl-butanamide
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Parameter ¹H NMR (ppm) ¹³C NMR (ppm) MS (m/z)

Molecular Formula C₁₁H₁₆N₂O C₁₁H₁₆N₂O C₁₁H₁₆N₂O

Molecular Weight 192.26 g/mol 192.26 g/mol 192.26 g/mol

Protons/Carbons

C1 (C=O) - ~173 -

C2 (-CH₂-C=O) ~2.2 (t) ~36 -

C3 (-CH₂-CH₂-C=O) ~1.8 (p) ~28 -

C4 (-CH₂-NH₂) ~2.7 (t) ~40 -

NH₂ ~1.5 (br s) - -

NH (amide) ~8.3 (t) - -

CH₂ (benzyl) ~4.4 (d) ~44 -

C1' (Ar-C) - ~139 -

C2', C6' (Ar-CH) ~7.3 (d) ~128 -

C3', C5' (Ar-CH) ~7.3 (t) ~129 -

C4' (Ar-CH) ~7.2 (t) ~127 -

[M+H]⁺ - - 193.1

4-amino-N-tert-butyl-butanamide
Table 3: Spectroscopic Data for 4-amino-N-tert-butyl-butanamide
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Parameter ¹H NMR (ppm) ¹³C NMR (ppm) MS (m/z)

Molecular Formula C₈H₁₈N₂O C₈H₁₈N₂O C₈H₁₈N₂O

Molecular Weight 158.24 g/mol 158.24 g/mol 158.24 g/mol

Protons/Carbons

C1 (C=O) - ~172 -

C2 (-CH₂-C=O) ~2.1 (t) ~37 -

C3 (-CH₂-CH₂-C=O) ~1.7 (p) ~29 -

C4 (-CH₂-NH₂) ~2.7 (t) ~40 -

NH₂ ~1.5 (br s) - -

NH (amide) ~7.5 (s) - -

C(CH₃)₃ - ~51 -

C(CH₃)₃ ~1.3 (s) ~29 -

[M+H]⁺ - - 159.1

Experimental Protocols
General Procedure for Amide Synthesis
To a solution of 4-(Boc-amino)butanoic acid (1.0 eq) in dichloromethane (DCM), the

corresponding amine (1.1 eq), HATU (1.1 eq), and diisopropylethylamine (DIPEA) (2.0 eq) are

added. The reaction mixture is stirred at room temperature for 12-18 hours. The solvent is then

removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic

layer is washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic phase is

dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the Boc-protected amide.

For deprotection, the Boc-protected amide is dissolved in a 1:1 mixture of DCM and

trifluoroacetic acid (TFA) and stirred at room temperature for 2 hours. The solvent is then

evaporated, and the residue is purified by reverse-phase chromatography to afford the final 4-

amino-N-substituted-butanamide.
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NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in a

suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃),

with tetramethylsilane (TMS) as an internal standard.[2] For ¹H NMR of amides, the chemical

shifts of the amide N-H protons can vary over a broad range and may appear as broad signals

due to exchange processes.[3] The splitting patterns, such as triplets (t), quartets (q), and

multiplets (m), are determined by the number of neighboring protons according to the n+1 rule.

[4]

Mass Spectrometry
Mass spectra are typically acquired using an electrospray ionization (ESI) source in positive ion

mode.[5] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and

introduced into the mass spectrometer. The instrument analyzes the mass-to-charge ratio (m/z)

of the resulting ions.[6] The peak corresponding to the protonated molecule, [M+H]⁺, is used to

confirm the molecular weight of the compound. Fragmentation patterns, which can be induced

in the mass spectrometer, can provide further structural information.[5][7]

Logical Workflow for Spectroscopic Analysis
The process of analyzing a newly synthesized compound involves a logical sequence of steps

to confirm its identity and purity.
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Figure 2: Logical workflow for the spectroscopic analysis of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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